molecular formula C8H12N2O2 B8689586 (9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione

(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione

Cat. No.: B8689586
M. Wt: 168.19 g/mol
InChI Key: YXBLPNSWHUPKPH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione is a heterocyclic compound that features a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate diamines with diketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance efficiency and selectivity. Catalysts such as Raney nickel or palladium on carbon are often employed to facilitate the cyclization reactions. The use of continuous flow reactors can also improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazines and hydrogenated derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties make it a versatile scaffold for the development of new compounds with tailored biological and physical characteristics .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(9aS)-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C8H12N2O2/c11-7-5-9-8(12)6-3-1-2-4-10(6)7/h6H,1-5H2,(H,9,12)/t6-/m0/s1

InChI Key

YXBLPNSWHUPKPH-LURJTMIESA-N

Isomeric SMILES

C1CCN2[C@@H](C1)C(=O)NCC2=O

Canonical SMILES

C1CCN2C(C1)C(=O)NCC2=O

Origin of Product

United States

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